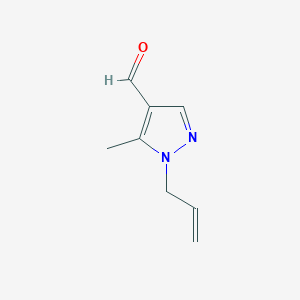

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 957313-16-5

Cat. No.: VC2009965

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957313-16-5 |

|---|---|

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 5-methyl-1-prop-2-enylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C8H10N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h3,5-6H,1,4H2,2H3 |

| Standard InChI Key | DUBVKFJTRDGXSE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1CC=C)C=O |

| Canonical SMILES | CC1=C(C=NN1CC=C)C=O |

Introduction

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS number 957313-16-5. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features an allyl group at the 1-position, a methyl group at the 5-position, and an aldehyde functional group at the 4-position of the pyrazole ring. The molecular formula is C₈H₁₀N₂O, and its molecular weight is 150.18 g/mol .

Biological Activity and Applications

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is noted for its potential anti-inflammatory and analgesic properties. The presence of the allyl group contributes to its reactivity and biological activity. This compound can serve as an intermediate in the synthesis of more complex molecules with pharmaceutical applications.

Synthesis and Preparation

While specific synthesis methods for 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde are not widely documented, pyrazole derivatives are generally synthesized through reactions involving hydrazine derivatives and appropriate carbonyl compounds. The synthesis typically involves cyclization under acidic conditions to form the pyrazole ring.

Availability and Suppliers

| Supplier | Product Availability | Notes |

|---|---|---|

| BLDpharm | Temporarily out of stock | Available for online orders |

| Sigma-Aldrich | Available | Requires login for pricing |

| Ambeed | Available | Requires login for pricing details |

Research Findings and Future Directions

Research on 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is limited, but its structural features suggest potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Further studies are needed to fully explore its biological activities and therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume